N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide
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Overview
Description
N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide is an organic compound that features a pyridine ring substituted with a methyl group and a methylsulfonyl group, along with a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide typically involves the reaction of 5-methyl-6-methylsulfonylpyridine with prop-2-enamide under specific conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as recrystallization or chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the prop-2-enamide moiety can yield an amine derivative .
Scientific Research Applications
N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide include:
- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
- N-(2-Hydroxyethyl)prop-2-enamide
- N-(5-Methyl-6-methylsulfonylpyridin-3-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalene-4a-carboxamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-4-9(13)12-8-5-7(2)10(11-6-8)16(3,14)15/h4-6H,1H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYGGWNZBSNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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